molecular formula C20H22N4O3S B2510086 1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide CAS No. 852135-14-9

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide

Cat. No.: B2510086
CAS No.: 852135-14-9
M. Wt: 398.48
InChI Key: KPJFXCIPOPPVEF-UHFFFAOYSA-N
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Description

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent. The reaction is typically carried out at elevated temperatures to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring.

    Introduction of Piperidine-4-carboxamide Moiety: The piperidine-4-carboxamide group is introduced through a coupling reaction with the imidazo[2,1-b][1,3]thiazole intermediate. This step may involve the use of coupling reagents such as EDCI or DCC, along with a base like DIPEA, to promote the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazo[2,1-b][1,3]thiazole ring or the piperidine moiety are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols), and appropriate solvents (e.g., dichloromethane, acetonitrile).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced analogs with fewer double bonds or carbonyl groups.

Scientific Research Applications

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, helping researchers understand the mechanisms of action of related compounds.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs, with modifications to its structure aimed at improving efficacy and reducing side effects.

    Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde: This compound shares the imidazo[2,1-b][1,3]thiazole core but has a different functional group at the 5-position.

    2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde: This compound has a similar core structure but lacks the piperidine-4-carboxamide moiety.

    6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde: This compound has an isopropylthio group instead of the methoxyphenyl group, leading to different biological activities.

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-12-17(19(26)23-9-7-14(8-10-23)18(21)25)28-20-22-16(11-24(12)20)13-3-5-15(27-2)6-4-13/h3-6,11,14H,7-10H2,1-2H3,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJFXCIPOPPVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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